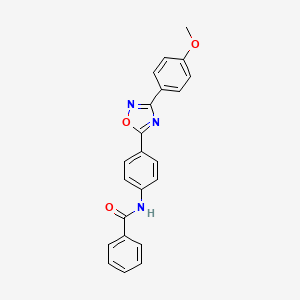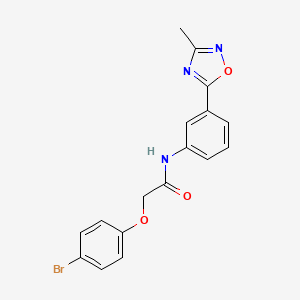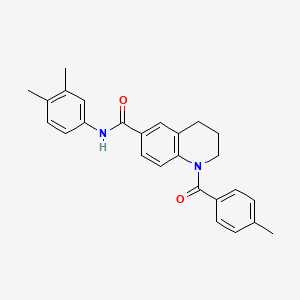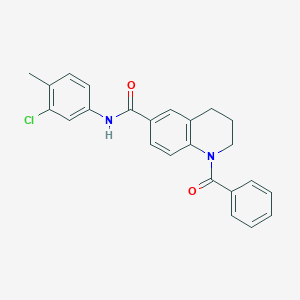![molecular formula C23H24N2O4S B7720073 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBA-TFA and is synthesized through a complex process involving several chemical reactions.
Mechanism of Action
The mechanism of action of PBA-TFA is not fully understood, but studies have shown that it targets several key metabolic pathways in cancer cells. PBA-TFA has been shown to inhibit the activity of several enzymes involved in glucose metabolism, which is essential for cancer cell survival. Additionally, PBA-TFA has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
PBA-TFA has been shown to have several biochemical and physiological effects. Studies have shown that PBA-TFA can inhibit the activity of several enzymes involved in glucose metabolism, leading to decreased ATP production and increased oxidative stress. Additionally, PBA-TFA has been shown to induce apoptosis in cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of PBA-TFA is its potent anticancer properties. Additionally, PBA-TFA has been shown to have relatively low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the complex synthesis method and high cost of PBA-TFA may limit its use in lab experiments.
Future Directions
There are several future directions for PBA-TFA research. One area of interest is the development of more efficient synthesis methods for PBA-TFA. Additionally, further studies are needed to fully understand the mechanism of action of PBA-TFA and its potential applications in cancer therapy. Finally, studies are needed to determine the potential side effects of PBA-TFA and its safety profile in humans.
Conclusion:
In conclusion, PBA-TFA is a promising compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. The complex synthesis method and high cost of PBA-TFA may limit its use in lab experiments, but further research is needed to fully understand its potential applications and safety profile.
Synthesis Methods
The synthesis of PBA-TFA involves a series of chemical reactions that require high levels of expertise and precision. The first step involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride to form N-(2-phenylethyl)benzenesulfonamide. This compound is then reacted with 3-(trifluoromethyl)benzoyl chloride to form 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide or PBA-TFA.
Scientific Research Applications
PBA-TFA has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that PBA-TFA has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, PBA-TFA has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways.
properties
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-22-15-9-8-14-21(22)24-23(26)18-25(17-16-19-10-4-2-5-11-19)30(27,28)20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEXRKOPRKHRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)






![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)





![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)